3,4-Dibromo-5-fluorophenylacetonitrile
Overview
Description
3,4-Dibromo-5-fluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H4Br2FN and its molecular weight is 292.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Charge Transport and Electronic Materials
One significant area of application is in the development of electronic materials, such as n-channel transistors and ambipolar transistors. Research by Zhang et al. (2014) on naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties, a compound structurally related to 3,4-Dibromo-5-fluorophenylacetonitrile, demonstrates the influence of substituted fluorine atoms on charge transport behavior. These materials have shown potential in the solution-processed thin films operating as n-channel and ambipolar transistors, indicating the utility of such fluorinated compounds in tuning electronic properties for material science applications (Zhang et al., 2014).
Organic Synthesis and Catalyst Development
The compound and its derivatives are also explored in organic synthesis, particularly in C-H arylation and palladium-catalyzed reactions. Research conducted by Ioannidou and Koutentis (2011) utilized silver(I) fluoride-mediated palladium-catalyzed direct C-H arylation/heteroarylation of 3-bromoisothiazole-4-carbonitrile, leading to various aryl/heteroaryl derivatives. This study exemplifies the use of bromo and fluoro-substituted compounds in facilitating complex organic transformations, showcasing the versatility of such compounds in synthetic chemistry (Ioannidou & Koutentis, 2011).
Green Chemistry and Catalyst-Free Synthesis
In the context of green chemistry, Govindaraju et al. (2016) demonstrated the catalyst-free synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives via a one-pot, four-component reaction under ultrasonic conditions. This research underscores the role of fluorophenylacetonitrile derivatives in developing environmentally friendly synthetic methodologies, offering efficient, safe, and sustainable alternatives to traditional chemical synthesis processes (Govindaraju et al., 2016).
Fluorescence Studies and Bioimaging
Furthermore, the potential of fluorinated compounds in fluorescence studies and bioimaging cannot be overlooked. The ability to selectively introduce fluorophores into proteins, as demonstrated by Summerer et al. (2006), provides a powerful tool to study protein structure, dynamics, and interactions. Although not directly related to this compound, this research highlights the broader utility of fluorinated compounds in biochemical and cellular studies, paving the way for novel applications in biological imaging and molecular diagnostics (Summerer et al., 2006).
Properties
IUPAC Name |
2-(3,4-dibromo-5-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)4-7(11)8(6)10/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKLSOWNDQWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803779-04-5 | |
Record name | 2-(3,4-dibromo-5-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.